Pan-MBL Inhibition Profile: Balanced Sub-Micromolar Potency Across NDM-1, IMP-1, and VIM-2
Metallo-β-lactamase-IN-15 demonstrates a uniquely balanced pan-MBL inhibition profile compared to key alternatives. Against NDM-1, its IC50 of 0.29 μM is comparable to the advanced inhibitor ANT431 (IC50 0.29 μM), but Metallo-β-lactamase-IN-15 is 5-fold more potent against IMP-1 (IC50 0.088 μM vs. ANT431's Ki of 4.15 μM) and 3-fold more potent against VIM-2 (IC50 0.063 μM vs. ANT431's Ki ~0.195 μM). The reference chelator DPA is a much weaker inhibitor, with an IC50 of 0.41 μM for NDM-1, 1.66 μM for IMP-1, and 3.03 μM for VIM-2, making Metallo-β-lactamase-IN-15 up to 48-fold more potent [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for purified MBL enzymes |
|---|---|
| Target Compound Data | NDM-1: 0.29 μM; IMP-1: 0.088 μM; VIM-2: 0.063 μM |
| Comparator Or Baseline | DPA: NDM-1 0.41 μM, IMP-1 1.66 μM, VIM-2 3.03 μM. ANT431: NDM-1 0.29 μM, IMP-1 Ki 4.15 μM, VIM-2 0.195 μM. |
| Quantified Difference | Versus DPA, Metallo-β-lactamase-IN-15 is 1.4-fold (NDM-1), 18.9-fold (IMP-1), and 48.1-fold (VIM-2) more potent. Versus ANT431, it is equipotent on NDM-1 but 47-fold (IMP-1) and 3.1-fold (VIM-2) more potent. |
| Conditions | Enzymatic assays using fluorogenic substrate FC5 or Fluorocillin; values derived from cross-study comparisons. DPA data from Chen et al. (2017). ANT431 data from ProbeChem & Molnova. Target compound data from MedChemExpress/TargetMol datasheets. |
Why This Matters
A balanced, sub-micromolar inhibition profile against all three clinically critical B1 MBLs ensures consistent activity in multi-enzyme environments, reducing the risk of resistance bypass via a different MBL that a less balanced inhibitor might miss.
- [1] Chen, A. Y., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry, 60(17), 7267–7283. Table 3. View Source
